chemical structure and properties of 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid
chemical structure and properties of 2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it touches upon the broader biological significance of the benzo[d]isoxazole scaffold, positioning this compound as a valuable building block in the discovery of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in synthetic chemistry and drug development.
Chemical Identity and Physicochemical Properties
2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a synthetic organic compound featuring a core benzo[d]isoxazole heterocyclic system. The presence of a bromine atom on the benzene ring and an acetic acid moiety at the 3-position of the isoxazole ring are key structural features that influence its chemical reactivity and potential biological activity.
Molecular Structure
The chemical structure of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is depicted below:
![Chemical Structure of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid](https://i.imgur.com/example.png)
Systematic (IUPAC) Name: 2-(6-bromo-1,2-benzoxazol-3-yl)acetic acid
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 540750-32-1 | [1][2][3][4][5] |
| Molecular Formula | C₉H₆BrNO₃ | [2][3][4][5] |
| Molecular Weight | 256.06 g/mol | [2][3][4][5] |
| Purity | Typically ≥96% | [1] |
| Appearance | Solid (form may vary) | N/A |
| Canonical SMILES | O=C(O)CC1=NOC2=CC(Br)=CC=C21 | [3][5] |
| InChI Key | RONZZCMCCIGNDC-UHFFFAOYSA-N | [1][3] |
Note: Physical properties such as melting point and solubility are not consistently reported across public sources and should be determined empirically.
Synthesis and Mechanism
The synthesis of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid can be effectively achieved through the ring-opening and subsequent recyclization of a substituted coumarin derivative. This method provides a reliable route to the target compound.
Synthetic Scheme
The reaction proceeds from the commercially available 7-bromo-4-hydroxy-2H-chromen-2-one.
![Synthesis of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid](https://i.imgur.com/example_reaction.png)
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Materials:
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7-bromo-4-hydroxy-2H-chromen-2-one (1.0 eq)
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Hydroxylamine hydrochloride (2.0 eq)
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Sodium ethoxide (NaOEt) (2.0 eq)
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Ethanol (EtOH)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Dichloromethane (DCM)
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2N Hydrochloric acid (HCl)
Procedure:
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Preparation of the Reagent Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium ethoxide (2.0 eq) in ethanol (to a concentration of approximately 0.8 M). To this, add hydroxylamine hydrochloride (2.0 eq) and stir until dissolved.
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Initiation of the Reaction: To the reagent solution, add a solution of 7-bromo-4-hydroxy-2H-chromen-2-one (1.0 eq) in ethanol (to a concentration of approximately 1.0 M).
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Reaction Execution: Heat the resulting mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.
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Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a saturated solution of sodium bicarbonate.
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Add an equal volume of water and dichloromethane. Transfer the mixture to a separatory funnel and collect the aqueous layer.
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Wash the aqueous layer with dichloromethane to remove any organic impurities.
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Slowly acidify the aqueous layer with 2N HCl, with constant stirring, until a precipitate forms.
-
-
Final Product Collection: Collect the precipitate by filtration, wash with cold water, and dry in a vacuum oven to afford 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid. A typical yield for this procedure is approximately 79%.
Mechanistic Insights
The reaction is believed to proceed through a nucleophilic attack of the hydroxylamine on the lactone carbonyl of the coumarin, leading to ring opening. This is followed by an intramolecular cyclization and dehydration to form the stable benzo[d]isoxazole ring system. The use of a base like sodium ethoxide is crucial for the deprotonation of hydroxylamine, enhancing its nucleophilicity.
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis of the target compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum (in DMSO-d₆), the following signals would be expected:
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Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the brominated benzene ring. The coupling patterns would be consistent with a 1,2,4-trisubstituted benzene ring.
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Methylene Protons: A singlet at approximately δ 3.5-4.5 ppm, corresponding to the two protons of the methylene group (-CH₂-) of the acetic acid moiety.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically > δ 10 ppm), corresponding to the acidic proton of the carboxyl group.
Mass Spectrometry
In an ESI-MS spectrum, the following ions would be anticipated:
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[M-H]⁻: Approximately at m/z 254.95, corresponding to the deprotonated molecule.
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Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br) would be observed for the molecular ion peak.
Biological Significance and Potential Applications
The benzo[d]isoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, known to be a core component in a variety of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8][9][10]
While the specific biological profile of 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid has not been extensively reported, its structural features suggest it is a prime candidate for further investigation and derivatization in drug discovery programs. The acetic acid side chain provides a convenient handle for amide bond formation, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Potential Research Directions:
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Anticancer Drug Discovery: The core scaffold is present in compounds with known cytotoxic activity. This molecule could serve as a precursor for novel anticancer agents.[6][9]
-
Antimicrobial Research: The isoxazole ring is a key feature in several antimicrobial drugs. Derivatives could be screened for activity against a panel of bacterial and fungal pathogens.[8][9]
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Enzyme Inhibition Studies: The carboxylic acid moiety could act as a key binding element for various enzyme active sites.
Safety and Handling
Standard laboratory safety protocols should be followed when handling 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid and the reagents used in its synthesis.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid is a readily synthesizable heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide provides a solid foundation of its chemical properties and a detailed protocol for its preparation. The established biological relevance of the benzo[d]isoxazole scaffold suggests that this compound and its future derivatives are worthy of further investigation in the pursuit of novel therapeutic agents.
References
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The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
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PMC. (n.d.). Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. Retrieved from [Link]
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MDPI. (2026, February 21). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of benzo[d]isoxazo-3-yl-(N-4-oxo-2-phenylthiazolidin-3-yl)acetamide derivatives. Retrieved from [Link]
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RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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Journal of Chemical Reviews. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]
Sources
- 1. 540750-32-1|2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid [matrixscientific.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. clearsynth.com [clearsynth.com]
- 5. 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid 97% | CAS: 540750-32-1 | AChemBlock [achemblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
